Cas no 13909-03-0 (Urea,N-(2-chloroethyl)-N'-cyclopentyl-N-nitroso-)
13909-03-0 structure
Product Name:Urea,N-(2-chloroethyl)-N'-cyclopentyl-N-nitroso-
N.o CAS:13909-03-0
MF:C8H14ClN3O2
MW:219.668660640717
CID:183479
PubChem ID:83808
Update Time:2025-04-19
Urea,N-(2-chloroethyl)-N'-cyclopentyl-N-nitroso- Propriedades químicas e físicas
Nomes e Identificadores
-
- Urea,N-(2-chloroethyl)-N'-cyclopentyl-N-nitroso-
- 1-(2-chloroethyl)-3-cyclopentyl-1-nitrosourea
- 1-(2-chloroethyl)-3-cyclopentyl-1-nitroso-urea
- AC1Q5IMZ
- AI3-52895
- BRN 2848612
- N-(2-Chloroethyl)-N'-cyclopentyl-N-nitrosourea
- NSC90330
- Urea, 1-(2-chloroethyl)-3-cyclopentyl-1-nitroso-
- NSC-90330
- CHEMBL268496
- Urea, N-(2-chloroethyl)-N'-cyclopentyl-N-nitroso-
- 13909-03-0
- Urea, N-(2-chloroethyl)-N'-cyclopentyl-N-nitroso- (9CI)
- DTXSID90160900
- NSC 90330
-
- Inchi: 1S/C8H14ClN3O2/c9-5-6-12(11-14)8(13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,13)
- Chave InChI: XZGYNWBIAGZROB-UHFFFAOYSA-N
- SMILES: ClCCN(C(NC1CCCC1)=O)N=O
Propriedades Computadas
- Massa Exacta: 219.07762
- Massa monoisotópica: 219.0774544g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 207
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 61.8Ų
Propriedades Experimentais
- PSA: 61.77
- LogP: 2.25170
Urea,N-(2-chloroethyl)-N'-cyclopentyl-N-nitroso- Literatura Relacionada
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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